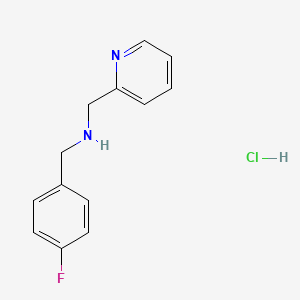(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride
CAS No.: 774556-83-1
Cat. No.: VC3913672
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 774556-83-1 |
|---|---|
| Molecular Formula | C13H14ClFN2 |
| Molecular Weight | 252.71 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H |
| Standard InChI Key | BZXPWCUBPNLVGF-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl |
Introduction
Structural Identification and Molecular Properties
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name is N-[(4-fluorophenyl)methyl]-1-(pyridin-2-yl)methanamine hydrochloride. Its molecular formula is C₁₃H₁₄ClFN₂, with a molar mass of 252.72 g/mol. The structure features two aromatic systems: a fluorinated benzene ring and a pyridine ring, connected via methylene bridges to the central amine. The hydrochloride salt enhances water solubility, a common modification for improved handling in synthetic applications.
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous structures provide reference points. For example:
-
¹H NMR: The 4-fluorobenzyl group typically shows a singlet for the methylene protons (~δ 4.3–4.5 ppm) and aromatic protons (δ 7.0–7.3 ppm) . The 2-pyridinylmethyl group exhibits characteristic splitting patterns for pyridine protons (δ 7.2–8.6 ppm) .
-
¹³C NMR: The fluorine substituent deshields the adjacent carbons, with C-F coupling constants (~245 Hz) observable in the spectrum .
-
Mass Spectrometry: Expected molecular ion peaks at m/z 216 (free base) and 252 (hydrochloride).
Synthetic Methodologies
Reductive Amination Route
A plausible synthesis involves reductive amination between 4-fluorobenzylamine and 2-pyridinecarboxaldehyde, followed by hydrochloric acid treatment:
-
Condensation: 4-Fluorobenzylamine reacts with 2-pyridinecarboxaldehyde in ethanol, forming an imine intermediate.
-
Reduction: Sodium borohydride (NaBH₄) reduces the imine to the secondary amine .
-
Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt.
This method mirrors procedures used for structurally related amines, achieving yields of 75–85% under optimized conditions .
Physicochemical Properties
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | |
| Solubility | >50 mg/mL in H₂O | |
| LogP (Free Base) | ~2.1 (calculated) | |
| pKa (Amine) | 9.2–9.8 |
The hydrochloride salt’s high aqueous solubility facilitates its use in biological assays, while the free base’s moderate lipophilicity suggests membrane permeability .
Applications in Medicinal Chemistry
GABA-A Receptor Modulation
Structurally related 2-arylbenzimidazoles and pyridine derivatives demonstrate activity as positive allosteric modulators (PAMs) of α1β2γ2 GABA-A receptors . The 4-fluorobenzyl group may enhance metabolic stability by resisting oxidative degradation, a trend observed in fluorinated imidazopyridines .
Catalytic Ligand Design
Manganese complexes with pyridinylmethylamine ligands exhibit epoxidation activity for alkenes . The electron-withdrawing fluorine atom could fine-tune the ligand’s electronic properties, potentially improving catalytic efficiency.
Future Research Directions
-
Structure-Activity Relationships: Systematic variation of the pyridine ring position (2- vs. 4-) to assess pharmacological differences.
-
Metabolic Profiling: Evaluate the impact of fluorination on cytochrome P450-mediated oxidation .
-
Catalytic Applications: Screen for activity in asymmetric epoxidation or C–H functionalization reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume